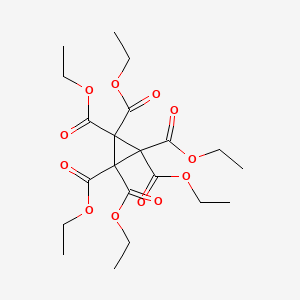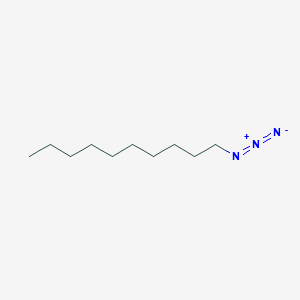
1-Azidodecan
Übersicht
Beschreibung
1-Azidodecane, also known as decyl azide, is a compound with an azide head and a 10-carbon tail . It has a molecular formula of C10H21N3 .
Synthesis Analysis
The synthesis of 1-azidodecane involves the reaction of 1-Bromodecane with sodium azide. This reaction is typically carried out in dimethylformamide at 100 °C .Molecular Structure Analysis
The molecular structure of 1-Azidodecane consists of a 10-carbon chain with an azide group attached at one end . The average mass of the molecule is 183.294 Da .Chemical Reactions Analysis
1-Azidodecane can undergo a bulk azide–alkyne cycloaddition with phenyl propargyl ether under conditions of linear heating . This reaction yields isomeric 1,4- and 1,5-adducts .Physical And Chemical Properties Analysis
1-Azidodecane has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has 3 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .Wirkmechanismus
Target of Action
1-Azidodecane is a compound with an azide head and a 10-carbon tail . The primary target of 1-Azidodecane is the alkyne, BCN, DBCO groups . The azide (N3) group in 1-Azidodecane can react with these groups via Click Chemistry .
Mode of Action
The mode of action of 1-Azidodecane involves a reaction known as the azide-alkyne cycloaddition . This reaction is studied in detail under conditions of linear heating . The reaction mechanism involves two parallel channels that respectively yield isomeric 1,4- and 1,5-adducts . This unusual effect is a sign of the unique kinetics when the parallel channels have equal activation energies .
Biochemical Pathways
The azide-alkyne cycloaddition reaction it participates in is a well-known reaction in biochemistry, often used in the synthesis of various biochemical compounds .
Result of Action
The result of the azide-alkyne cycloaddition reaction involving 1-Azidodecane is the formation of isomeric 1,4- and 1,5-adducts . These adducts are formed in equal amounts, indicating that the reaction follows second-order kinetics .
Action Environment
The reaction involving 1-azidodecane has been studied under conditions of linear heating , suggesting that temperature could be a significant environmental factor.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-azidodecane in lab experiments include its high reactivity, low toxicity, and ease of use. However, its limitations include its instability, as it can decompose at high temperatures or in the presence of strong acids or bases.
Zukünftige Richtungen
For research on 1-azidodecane include the development of new methods for its synthesis, the optimization of its reactivity towards various chemical groups, and the exploration of its potential applications in drug delivery, diagnostics, and therapeutics. Additionally, further studies are needed to investigate its safety and toxicity in vivo, as well as its potential environmental impact.
Wissenschaftliche Forschungsanwendungen
Polymerchemie
1-Azidodecan wird bei der Synthese von stereoge steuerten sequenzdefinierten Oligomeren verwendet . In diesem Prozess werden verschiedene Seitenketten-Moleküle unter Verwendung von Alkylhalogenid-Bausteinen eingeführt. Das Syntheseprotokoll wurde erfolgreich optimiert und automatisiert. Darüber hinaus wurde die mögliche Nachsynthesemodifikation der Oligomere unter Verwendung der „Klick“-Chemie demonstriert .
Klickchemie
Das Hexamer wurde unter Verwendung einer Cu(I)-katalysierten Azid-Alkin-„Klick“-Reaktion (CuAAC) mit this compound modifiziert . Diese Reaktion zeigt die Vielseitigkeit von this compound in der Klickchemie, einem leistungsstarken Werkzeug zur Herstellung komplexer molekularer Strukturen.
Physikalische Chemie
This compound ist an der Bulk-Azid-Alkin-Cycloaddition mit Phenylpropargylether beteiligt . Der Reaktionsmechanismus beinhaltet zwei parallele Kanäle, die jeweils isomere 1,4- und 1,5-Addukte ergeben . Diese Reaktion wird unter den Bedingungen der linearen Erwärmung im Detail untersucht .
Kinetische Studien
Die Bulk-Azid-Alkin-Cycloaddition zwischen this compound und Phenylpropargylether bietet eine einzigartige Möglichkeit, kinetische und mechanistische Merkmale zu untersuchen . Die Reaktion folgt der Kinetik zweiter Ordnung und die Aktivierungsenergien für die parallelen Kanäle wurden auf 82 ± 1 kJ mol −1 geschätzt .
Ligandensynthese
This compound wird bei der Synthese von 2,6-Bis(((1-decyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridin verwendet . Diese Verbindung wird durch Klickreaktionen zwischen 2,6-Bis((prop-2-yn-1-yloxy)methyl)pyridin und this compound hergestellt, die durch Kupfer(I)-Ionen katalysiert werden .
Koordinationschemie
Der mit this compound synthetisierte Ligand wird in Komplexierungsreaktionen mit einigen Metallionen [Cu(II), Pt(IV) und Au(III)] verwendet . Dies unterstreicht die Rolle von this compound im Bereich der Koordinationschemie .
Safety and Hazards
Safety measures for handling 1-Azidodecane include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1-azidodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-2-3-4-5-6-7-8-9-10-12-13-11/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDUJQUHCZDQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452971 | |
| Record name | Decane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62103-13-3 | |
| Record name | Decane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1658693.png)
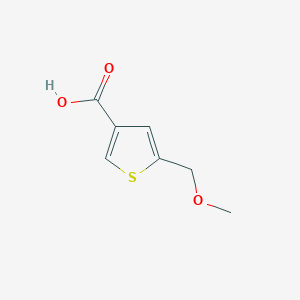


![N-(4-bromophenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B1658700.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B1658702.png)
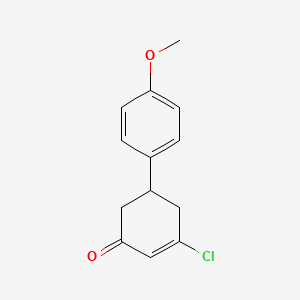
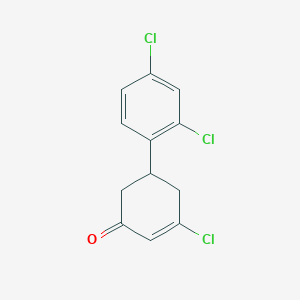
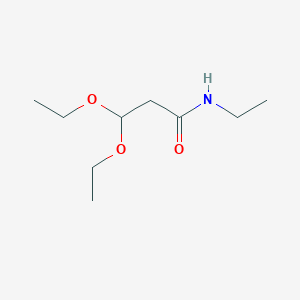

![3-[2-(2-Methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B1658712.png)

![(5E)-5-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658715.png)
